molecular formula C16H14N2O2 B11850668 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol CAS No. 144298-65-7

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol

Cat. No.: B11850668
CAS No.: 144298-65-7
M. Wt: 266.29 g/mol
InChI Key: QHZOQRTZLIDTTC-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol is a polycyclic heterocyclic compound featuring fused oxazole and indole rings. The oxazole moiety (a five-membered ring containing oxygen and nitrogen) is substituted with a methyl group at position 5 and a phenyl group at position 2, while the indole system is partially hydrogenated (6,7-dihydro) and bears a hydroxyl group at position 5.

Properties

CAS No.

144298-65-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

5-methyl-2-phenyl-6,7-dihydropyrrolo[3,2-f][1,3]benzoxazol-7-ol

InChI

InChI=1S/C16H14N2O2/c1-18-9-14(19)11-7-12-15(8-13(11)18)20-16(17-12)10-5-3-2-4-6-10/h2-8,14,19H,9H2,1H3

InChI Key

QHZOQRTZLIDTTC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC3=C(C=C21)OC(=N3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylindole with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of a strong acid like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoloindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fused nitrogen-oxygen heterocycles. Below is a detailed comparison with three structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance/Activity Synthesis Method (Key Steps)
5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol Oxazolo-indole 5-Me, 2-Ph, 7-OH Limited data; potential NO modulation (inferred from analogs) Not explicitly reported; likely involves cyclization of indole precursors with oxazole-forming reagents
3-Hydrazinyl-5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxaline () Triazinoquinoxaline Hydrazinyl group at position 3 Intermediate for antitumor/antimicrobial agents Reflux with acetic acid, bromine water oxidation
2-Chloro-3-methylimidazo[4,5-f]quinoline (2-Cl-IQ) () Imidazoquinoline 2-Cl, 3-Me Pro-mutagenic; forms DNA adducts via nitroso intermediates Nitrosation of precursor amines
3-Benzyl-6,7a-dihydroxy-4-methyl-isoindol-1-one () Isoindol-one with fused furan Benzyl, dihydroxy, methylidene Toxin analog; structural complexity suggests enzyme inhibition Multi-step synthesis with furan integration

Key Observations :

Structural Complexity: The target compound shares a fused bicyclic system with imidazoquinolines (e.g., 2-Cl-IQ) but replaces the imidazole ring with oxazole. Compared to triazinoquinoxalines (), the oxazolo-indole lacks the triazine ring, simplifying synthesis but limiting hydrogen-bonding interactions.

Synthetic Accessibility: The target compound’s synthesis likely parallels triazinoquinoxaline preparation (), involving cyclization and oxidation.

Biological Activity: 2-Cl-IQ () is mutagenic due to nitroso intermediate formation, a trait absent in the target compound due to its hydroxyl group. This suggests divergent metabolic pathways . The hydroxyl group in the target compound may enhance solubility (vs.

Physicochemical Properties: The hydroxyl group increases polarity (logP ~2.5 estimated) compared to 2-Cl-IQ (logP ~3.8), aligning with isoindol-one derivatives (), which exhibit moderate solubility in ethanol .

Biological Activity

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol is a compound of interest due to its potential biological activities, particularly in immunomodulation and anticancer applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features an oxazole ring fused with an indole system, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC14H13N3O
Molecular Weight241.27 g/mol
Key Functional GroupsOxazole, Indole
Synthesis MethodMulti-step organic synthesis

Immunomodulatory Effects

Research indicates that derivatives of oxazolo[4,5-f]indole compounds exhibit significant immunomodulatory effects. For instance, studies have shown that these compounds can inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharide. This suggests a potential role in managing autoimmune disorders.

Anticancer Properties

The anticancer activity of this compound has been evaluated against various tumor cell lines. Notably:

  • Inhibition of Tumor Cell Growth : The compound demonstrated cytotoxic effects on several cancer cell lines with IC50 values indicating effective dose-response relationships.
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase cascades and modulation of signaling pathways.

Antiviral Activity

In vitro studies have also reported antiviral effects against human herpes virus type 1 (HHV-1). The compound's ability to inhibit viral replication positions it as a candidate for further development in antiviral therapies.

Table 2: Summary of Biological Activities

Activity TypeObservations
ImmunomodulatoryInhibits lymphocyte proliferation
AnticancerCytotoxicity against various tumor cell lines
AntiviralInhibits HHV-1 replication

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related compounds within the oxazolo[4,5-f]indole class:

  • Study on Immunoregulatory Effects : A study published in PMC demonstrated that specific derivatives exhibited low toxicity while significantly inhibiting TNF-α production in human blood cultures .
  • Anticancer Efficacy : Another research article reported that certain oxazole derivatives showed promising results in inhibiting tumor growth in murine models, suggesting their potential as therapeutic agents against cancers .

Molecular Docking Studies

Molecular docking simulations have been performed to predict binding interactions between this compound and target proteins involved in cancer pathways. These studies provide insights into how structural modifications can enhance biological activity.

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